![molecular formula C10H13N5O9P2 B109289 Adenosine-5'-phosphate-2',3'-cyclic phosphate CAS No. 4527-92-8](/img/structure/B109289.png)
Adenosine-5'-phosphate-2',3'-cyclic phosphate
Overview
Description
Adenosine-5’-phosphate-2’,3’-cyclic phosphate is a form of an adenosine nucleotide with two phosphate groups attached to different carbons in the ribose ring . It has a role as an Escherichia coli metabolite .
Synthesis Analysis
Adenosine-3’,5’-bisphosphate is produced as a product of sulfotransferase enzymes from the donation of a sulfate group from the coenzyme 3’-phosphoadenosine-5’-phosphosulfate . There are also other synthesis methods such as the treatment of 2-aza-1, N6 -etheno- c -AMP with NBS or Br 2 under mild conditions .Molecular Structure Analysis
The molecular formula of Adenosine-5’-phosphate-2’,3’-cyclic phosphate is C10H13N5O9P2. It has an average mass of 409.186 Da and a monoisotopic mass of 409.018860 Da .Chemical Reactions Analysis
Adenosine Cyclic 2’‘,3’‘-Phosphate 5’‘-Phosphate can be used in biological study for 2’‘:3’'-cyclic PAP, sulfuryl group acceptor in a reaction catalyzed by phenol sulfotransferase . It can also be used in biological study for the effect of adenine nucleotides on myo-inositol-1,4,5-trisphosphate-induced calcium release .Physical And Chemical Properties Analysis
Adenosine-5’-phosphate-2’,3’-cyclic phosphate has a density of 2.6±0.1 g/cm3, a boiling point of 806.4±75.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . It also has an enthalpy of vaporization of 122.9±3.0 kJ/mol and a flash point of 441.5±37.1 °C .Scientific Research Applications
Enzymatic Activity and Biological Roles
Adenosine-5'-phosphate-2',3'-cyclic phosphate plays a crucial role in biological systems. One of its primary functions is identified through the enzymatic activity of cyclic nucleotide phosphodiesterase. This enzyme is responsible for hydrolyzing adenosine 3',5'-phosphate, yielding adenosine 5'-phosphate, a process essential for controlling adenosine levels in biological systems (Butcher & Sutherland, 1962). Furthermore, the unique structural properties of adenosine 3',5'-cyclic phosphate have been elucidated through x-ray diffraction studies, providing insights into its role at the molecular level (Watenpaugh et al., 1968).
Role in Steroidogenesis and Enzyme Activation
Significantly, adenosine 3',5'-cyclic phosphate stimulates steroidogenesis in adrenal mitochondria, indicating its role in hormone production and regulation (Roberts et al., 1967). The compound also shows specificity in activating phosphorylase b kinase, an enzyme crucial in various metabolic pathways (Drummond & Powell, 1970).
Synthesis and Antitumor Activity
The synthesis and antitumor activity of adenosine 5'-phosphates and cyclic 3',5'-phosphates derived from biologically active nucleosides have been a focus of research, highlighting the potential therapeutic applications of these compounds (Hong et al., 1975).
Metabolic and Hormonal Effects
Adenosine 3',5'-cyclic phosphate is implicated in several metabolic processes, such as the inactivation of liver glycogen synthetase and mapping of binding sites on protein kinases, which are central to cellular regulation and signaling (Glinsmann & Hern, 1969); (Yagura & Miller, 1981).
Biochemical Analysis and Assay Development
Advancements in biochemical analysis include the development of a radioimmunoassay for adenosine 3',5'-cyclic phosphate, offering a sensitive method for measuring this nucleotide in tissue extracts (Steiner et al., 1969).
Mechanism of Action
A 2’,3’-cyclic phosphate (cP) is one of the 3’-terminal forms of RNAs mainly generated from RNA cleavage by ribonucleases . Despite cP-RNAs’ invisibility in RNA-seq data, increasing evidence indicates that they are not accumulated simply as non-functional degradation products; rather, they have physiological roles in various biological processes .
Future Directions
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O9P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(23-26(19,20)24-7)4(22-10)1-21-25(16,17)18/h2-4,6-7,10H,1H2,(H,19,20)(H2,11,12,13)(H2,16,17,18)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMBCNJTGVMDOA-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OP(=O)(O4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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